4-(7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE is a complex organic compound featuring a unique triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by functionalization to introduce the cycloheptyl and dimethylamine groups . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow techniques. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with enhanced biological activity .
Scientific Research Applications
N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the regulation of cyclin-CDK complexes and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and CDK inhibitors, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE is unique due to its specific cycloheptyl and dimethylamine substitutions, which confer distinct biological activities and pharmacokinetic properties. These features make it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C24H30N6 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(10-cycloheptyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H30N6/c1-16-17(2)30(20-9-7-5-6-8-10-20)23-21(16)24-26-22(27-29(24)15-25-23)18-11-13-19(14-12-18)28(3)4/h11-15,20H,5-10H2,1-4H3 |
InChI Key |
ZSHAEFQWXRRFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)C5CCCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.